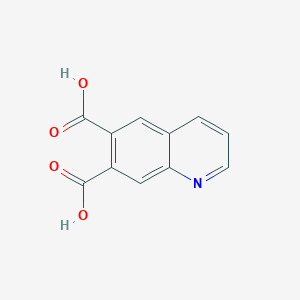
6,7-Quinolinedicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline-6,7-dicarboxylic acid is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline itself is known for its broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of quinoline-6,7-dicarboxylic acid can be achieved through various methods. One common approach involves the oxidation of quinoline derivatives. For instance, ozonolysis of quinoline in the presence of mineral acids followed by oxidative work-up with hydrogen peroxide can yield quinoline-6,7-dicarboxylic acid . Another method includes the use of microwave-assisted, solvent-free, multi-component reactions involving substituted aniline, acetone, and benzaldehyde on the surface of alumina impregnated with hydrochloric acid .
Industrial Production Methods: Industrial production of quinoline-6,7-dicarboxylic acid often involves green and sustainable chemical processes. These methods may include the use of recyclable catalysts, solvent-free conditions, and alternative reaction methods such as microwave irradiation and ultrasound-promoted synthesis .
化学反応の分析
Types of Reactions: Quinoline-6,7-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: For example, ozonolysis of quinoline can produce quinoline-6,7-dicarboxylic acid.
Reduction: Reduction reactions can modify the functional groups on the quinoline ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common due to the aromatic nature of quinoline.
Common Reagents and Conditions:
Oxidation: Ozone, hydrogen peroxide, and mineral acids are commonly used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Substitution: Various catalysts and solvents can be used depending on the specific substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, ozonolysis of quinoline primarily yields quinoline-6,7-dicarboxylic acid .
科学的研究の応用
Quinoline-6,7-dicarboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of quinoline-6,7-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes and interfere with DNA synthesis, leading to their antimicrobial and anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
類似化合物との比較
Quinoline: The parent compound with a broad range of applications.
Isoquinoline: A structural isomer of quinoline with similar chemical properties.
Pyridine-2,3-dicarboxylic acid: Another derivative of quinoline with distinct biological activities.
Uniqueness: Quinoline-6,7-dicarboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
52287-38-4 |
|---|---|
分子式 |
C11H7NO4 |
分子量 |
217.18 g/mol |
IUPAC名 |
quinoline-6,7-dicarboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-10(14)7-4-6-2-1-3-12-9(6)5-8(7)11(15)16/h1-5H,(H,13,14)(H,15,16) |
InChIキー |
WYTKBUVLWVDGDO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=C(C=C2N=C1)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11888232.png)

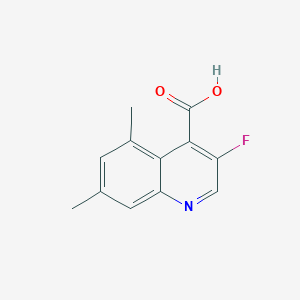
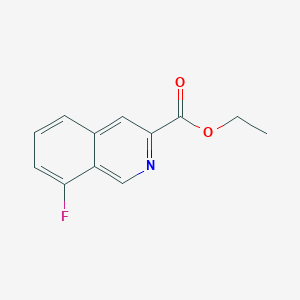
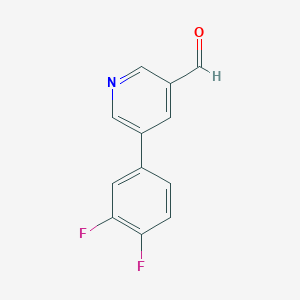

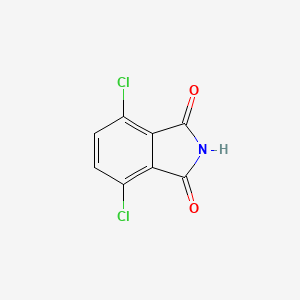


![4-Propyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11888277.png)
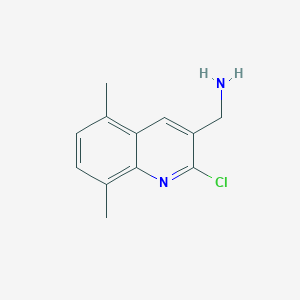
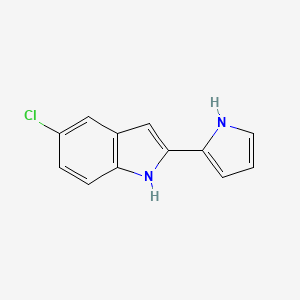
![4-Chloro-[1,2,4]triazolo[4,3-A]quinoxalin-1-amine](/img/structure/B11888283.png)
![(R)-4-(Benzo[d]thiazol-2-ylmethyl)azetidin-2-one](/img/structure/B11888286.png)
